molecular formula C18H22N2O3S2 B11335201 N-(2,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-(2,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11335201
M. Wt: 378.5 g/mol
InChI Key: SKTHFTULKCXXIS-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a dimethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Sulfonyl Group: This step may involve sulfonylation reactions using thiophene sulfonyl chloride under basic conditions.

    Attachment of the Dimethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The piperidine ring could play a role in binding to receptors, while the thiophene sulfonyl group might be involved in specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared to other piperidine derivatives or thiophene sulfonyl compounds.

    N-(2,5-DIMETHYLPHENYL)-PIPERIDINE-4-CARBOXAMIDE: Lacks the thiophene sulfonyl group.

    1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the dimethylphenyl group.

Uniqueness

The unique combination of the piperidine ring, thiophene sulfonyl group, and dimethylphenyl group in N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE may confer specific biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-13-5-6-14(2)16(12-13)19-18(21)15-7-9-20(10-8-15)25(22,23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,19,21)

InChI Key

SKTHFTULKCXXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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